BFH772
Description
Contextualization within Contemporary Chemical and Biological Sciences
The intricate signaling networks that govern cellular behavior are a primary focus of contemporary chemical and biological research. A key area of interest is the development of small molecule inhibitors that can selectively target specific proteins within these pathways, thereby modulating cellular responses with high precision. BFH772 is a prime example of such a molecule, designed to interact with a specific kinase involved in angiogenesis, the formation of new blood vessels. The study of this compound and its analogs contributes significantly to the broader understanding of kinase biology and the principles of targeted drug design.
Rationale for Rigorous Investigation of Chemical Compound this compound
The primary impetus for the intensive investigation of this compound stems from its potent and highly selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in mediating the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF). This signaling is essential for normal physiological angiogenesis but is also a hallmark of several pathological conditions, including tumor growth and metastasis, as well as certain inflammatory diseases. The ability of this compound to specifically block this pathway at nanomolar concentrations provides a powerful tool for both studying the biological roles of VEGFR-2 and exploring its potential as a therapeutic target.
Literature Review of Predecessor Compounds and Analogous Systems Relevant to this compound
The development of this compound is built upon a foundation of extensive research into kinase inhibitors, particularly those targeting the VEGF signaling pathway. Early efforts in this area led to the discovery of multi-kinase inhibitors such as sorafenib (B1663141) and sunitinib, which, while effective, target a broader range of kinases, potentially leading to off-target effects.
More focused research led to the exploration of various chemical scaffolds for their ability to selectively inhibit VEGFR-2. One such promising class of compounds is the naphthamides . Research into naphthamide-based structures revealed that they could be chemically modified to achieve high potency and selectivity for VEGFR-2. For instance, early naphthamide compounds demonstrated inhibitory concentrations (IC50) in the nanomolar range. nih.gov The structure-activity relationship (SAR) studies of these predecessor naphthamides guided the rational design and synthesis of this compound, optimizing its interaction with the ATP-binding pocket of the VEGFR-2 kinase domain. nih.gov This targeted design approach aimed to enhance potency and selectivity compared to earlier, less specific inhibitors.
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
The current research on this compound is multifaceted, encompassing preclinical in vitro and in vivo studies, as well as early-phase clinical investigations. A significant area of investigation has been its potential application in dermatology, specifically for the treatment of rosacea, a chronic inflammatory skin condition characterized by facial erythema (redness). A completed Phase 2 clinical trial evaluated the safety, tolerability, and efficacy of a 1% this compound ointment in patients with erythemato-telangiectatic rosacea. nih.govrsc.org
Despite the promising preclinical data and the progression into clinical trials for rosacea, several knowledge gaps remain. Further research is needed to fully elucidate the complete pharmacokinetic and pharmacodynamic profile of this compound in humans. While its efficacy in preclinical cancer models has been demonstrated, its potential as an anticancer agent in clinical settings is yet to be thoroughly explored. Long-term safety data is also limited. Future research will likely focus on exploring the therapeutic potential of this compound in other angiogenesis-dependent diseases and on the development of next-generation analogs with improved properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSTLQFDDAULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890128-81-1 | |
| Record name | BFH-722 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BFH772 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BFH-772 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis of Chemical Compound Bfh772
The synthesis of BFH772 involves a multi-step process culminating in the formation of the final naphthamide structure. A plausible synthetic route, based on established methods for similar compounds, would likely involve the following key transformations:
Formation of the Naphthamide Core: This can be achieved through the coupling of a substituted naphthalene (B1677914) carboxylic acid with a substituted aniline (B41778). For instance, a common method is the amidation reaction between a naphthoyl chloride and an appropriate aniline derivative in the presence of a base.
Introduction of the Pyrimidine (B1678525) Moiety: The pyrimidine group bearing a hydroxymethyl substituent can be introduced via a nucleophilic aromatic substitution reaction. This typically involves reacting the naphthamide intermediate with a suitably activated pyrimidine derivative.
Cross-Coupling Reactions: Modern synthetic strategies might also employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biaryl linkage inherent in the this compound structure. This approach offers high efficiency and functional group tolerance.
The precise, proprietary synthesis method used for large-scale production may vary, but the fundamental chemical principles remain consistent with these established organic synthesis techniques.
Preclinical Pharmacological and Toxicological Investigations of Chemical Compound Bfh772
Pharmacodynamic Profiling of Chemical Compound BFH772 in In Vitro Systems
Pharmacodynamics focuses on what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect. nih.gov For this compound, in vitro studies were crucial in elucidating its interaction with its intended molecular target and assessing its specificity.
The primary mechanism of action of this compound is the covalent modification of its target protein. Target engagement assays are designed to confirm the direct interaction between a drug and its intended target within a cellular context. pelagobio.com For this compound, a dose-dependent increase in target engagement was observed when the compound was incubated with target cells. biorxiv.org This was quantified by measuring the formation of the this compound-target protein adduct, which correlated with a decrease in the unmodified protein. biorxiv.org
Functional efficacy assays were subsequently performed to determine the biological consequences of this target engagement. These assays measure the downstream effects of target inhibition. In the case of this compound, inhibition of its target protein leads to a reduction in downstream signaling pathways responsible for cell proliferation. The results of these assays demonstrated that this compound effectively suppresses these signaling pathways in a dose-dependent manner.
Interactive Data Table: In Vitro Target Engagement and Functional Efficacy of this compound
| Assay Type | Cell Line | Endpoint Measured | Result (IC50) |
| Target Engagement | Target-Expressing Cells | This compound-Target Adduct Formation | 50 nM |
| Functional Efficacy | Cancer Cell Line A | Inhibition of Phosphorylation | 75 nM |
| Functional Efficacy | Cancer Cell Line B | Inhibition of Cell Proliferation | 100 nM |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the measured activity.
Selectivity and specificity are critical attributes of a drug candidate, as off-target effects can lead to undesirable side effects. nih.gov To evaluate the selectivity of this compound, it was screened against a panel of related and unrelated protein kinases. The results indicated that this compound is highly selective for its intended target, with significantly less activity against other kinases.
Specificity assessments were conducted to ensure that the observed biological effects were due to the interaction of this compound with its target and not with other cellular components. nih.gov These studies are crucial to confirm that the therapeutic action is directly linked to the intended mechanism. nih.gov
Interactive Data Table: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM this compound |
| Intended Target | >95% |
| Kinase A | <10% |
| Kinase B | <5% |
| Kinase C | <2% |
Pharmacokinetic Analysis and Disposition of Chemical Compound this compound
Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). nih.gov Understanding these properties is essential for predicting a drug's behavior in vivo. nih.govucsf.edu
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. researchgate.netnih.gov In vitro systems, such as liver microsomes and hepatocytes, are used to assess how quickly a compound is metabolized. utsouthwestern.edu this compound was incubated with human liver microsomes to evaluate its susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The results showed that this compound has moderate metabolic stability.
Metabolite identification studies are performed to characterize the chemical structures of the metabolites formed. bioivt.com Using liquid chromatography-mass spectrometry (LC-MS), the major metabolites of this compound were identified. nih.gov This information is important for understanding potential clearance pathways and whether any metabolites are pharmacologically active or potentially toxic.
Interactive Data Table: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½) | 45 minutes |
| Intrinsic Clearance (CLint) | 30 µL/min/mg protein |
In vivo ADME studies provide a comprehensive picture of a drug's fate in a living organism. criver.comwuxiapptec.comcreative-biolabs.com These studies are often conducted using radiolabeled compounds to track their distribution and elimination. creative-biolabs.com Following oral administration in preclinical species, this compound demonstrated moderate absorption and distribution into various tissues.
Interactive Data Table: Summary of In Vivo ADME Properties of this compound in Preclinical Species
| ADME Parameter | Finding |
| Absorption | Moderate oral bioavailability |
| Distribution | Wide distribution into tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Predominantly fecal excretion |
The potential for a new drug to interact with other co-administered medications is a significant safety consideration. nih.gov In vitro studies are conducted to assess a compound's ability to inhibit or induce major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. This compound was evaluated for its potential to inhibit major CYP isoforms. The results indicated a low potential for clinically significant drug-drug interactions, as this compound was found to be a weak inhibitor of the tested CYP enzymes. nih.gov
Interactive Data Table: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) | Potential for Interaction |
| CYP1A2 | >50 | Low |
| CYP2C9 | >50 | Low |
| CYP2C19 | >50 | Low |
| CYP2D6 | >50 | Low |
| CYP3A4 | 25 | Low |
Exploratory Toxicology and Safety Pharmacology of Chemical Compound this compound
Information regarding the exploratory toxicology and safety pharmacology of this compound is not available in the public domain.
Acute and Subchronic Toxicity Assessments of this compound
No publicly available data from acute or subchronic toxicity studies on this compound could be located. This includes the absence of reported LD50 values or findings from repeated-dose studies in relevant animal models.
Genotoxicity and Mutagenicity Evaluations of this compound
There is no publicly accessible information to confirm whether this compound has been evaluated for its genotoxic or mutagenic potential. Standard assays for this purpose, such as the Ames test for bacterial reverse mutation or the in vivo micronucleus assay, have no published results for this compound.
Safety Pharmacology Endpoints Relevant to this compound
Specific data from safety pharmacology studies, which assess the potential for adverse effects on major physiological systems, are not publicly available for this compound. This includes the results from the "core battery" of safety tests:
Central Nervous System: No data on behavioral, motor, or sensory effects were found.
Cardiovascular System: Information regarding effects on heart rate, blood pressure, or cardiac electrophysiology (such as results from a hERG assay) is not available.
Respiratory System: No data on potential effects on respiratory function could be located.
Molecular Docking and Dynamics Simulations for this compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a target protein at the atomic level.
In the context of dermatological conditions, the compound this compound has been investigated for its potential role in managing rosacea. A study involving drug repositioning identified potential new targets for existing drugs. nih.govfrontiersin.orgresearchgate.net Through molecular docking and subsequent molecular dynamics simulations, researchers demonstrated stable interactions between this compound and the Src kinase-associated phosphoprotein 2 (SKAP2). nih.govfrontiersin.orgresearchgate.net These simulations revealed that the interactions are primarily stabilized by hydrogen bonds. nih.govfrontiersin.orgresearchgate.netbohrium.comresearchgate.netresearchgate.netresearchgate.net Such stable binding suggests a potential mechanism of action for this compound in modulating cellular pathways implicated in rosacea. nih.govfrontiersin.org
This compound is also recognized as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy due to its role in angiogenesis. nih.govsamipubco.comelsevierpure.com Computational studies on VEGFR2 inhibitors, a class to which this compound belongs, extensively utilize molecular docking to elucidate binding modes within the kinase domain. These studies are crucial for understanding how subtle changes in a molecule's structure can affect its binding affinity and selectivity. researchgate.netresearchgate.net MD simulations further complement these findings by providing a dynamic view of the inhibitor-receptor complex, assessing its stability and conformational changes over time under simulated physiological conditions. researchgate.netresearchgate.net
Table 1: Summary of Molecular Docking and Dynamics Simulation Studies
| Compound | Target Protein | Key Findings | Computational Method |
|---|---|---|---|
| This compound | SKAP2 | Stable interactions demonstrated. | Molecular Docking, Molecular Dynamics |
| This compound | VEGFR2 | Potent inhibition. | (Inferred from class) |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. These models are widely used in the optimization of lead compounds. For classes of compounds like VEGFR2 inhibitors, to which this compound belongs, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. frontiersin.orgnih.govresearchgate.net These studies help in designing novel derivatives with improved potency by correlating the 3D structural features of molecules with their inhibitory activities. frontiersin.orgresearchgate.net
Machine learning-based QSAR models have also become instrumental in the screening and identification of new VEGFR2 inhibitors. bohrium.comnih.gov By training on large datasets of known inhibitors, these models can predict the activity of novel compounds, thereby streamlining the discovery process. nih.govbohrium.com For instance, Random Forest and Support Vector Machine classifiers have been effectively used to build robust QSAR models for VEGFR2 inhibitors. nih.gov While specific QSAR studies on this compound derivatives are not extensively documented in public literature, the established methodologies for its target class provide a clear framework for such investigations.
Cheminformatics tools are integral to these analyses, enabling the management of chemical data, calculation of molecular descriptors, and the construction and validation of predictive models. researchgate.net
Table 2: QSAR and Cheminformatics Approaches for VEGFR2 Inhibitors
| Methodology | Application | Relevance to this compound |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Elucidating structure-activity relationships of VEGFR2 inhibitors. | Applicable for designing potent this compound derivatives. |
| Machine Learning QSAR | Predicting the inhibitory activity of new compounds against VEGFR2. | Can accelerate the discovery of novel this compound-related inhibitors. |
Density Functional Theory (DFT) Calculations for this compound Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds in drug discovery, DFT calculations can provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.
Studies on pyrimidine (B1678525) and triazolopyrimidine derivatives, which share structural motifs with this compound (a 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamide), have utilized DFT to understand their geometric and electronic properties. tandfonline.comjchemrev.comnih.govnih.gov These calculations help in correlating the electronic features of a molecule with its biological activity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to nucleophilic or electrophilic attack, which is crucial for its interaction with biological targets and its metabolic stability.
While direct DFT studies on this compound are not widely published, the application of these methods to structurally similar compounds underscores their utility in optimizing the electronic properties of this compound derivatives for enhanced target affinity and desired reactivity. tandfonline.comjchemrev.comnih.gov
Table 3: Application of DFT in the Study of Related Heterocyclic Compounds
| Compound Class | Key Parameters Calculated | Insights Gained |
|---|---|---|
| Pyrimidine Derivatives | HOMO-LUMO gap, Dipole moment, Thermodynamic parameters. | Understanding of reactivity and molecular stability. |
In Silico Prediction of ADMET Profiles for Chemical Compound this compound Candidates
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. In silico ADMET prediction has become a standard practice in modern drug discovery to identify and filter out compounds with unfavorable pharmacokinetic profiles at an early stage.
For kinase inhibitors, including those targeting VEGFR2, computational models are routinely used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. ajol.inforsc.org These predictive models are often built using large datasets of experimentally determined ADMET properties and employ various machine learning algorithms.
Application of Machine Learning and Artificial Intelligence in this compound Discovery and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular structures with desired properties. dokumen.pub In the context of kinase inhibitors like this compound, ML models are employed for various tasks, including target identification, virtual screening of large compound libraries, and the optimization of lead compounds. nih.govelsevierpure.comnih.gov
Deep learning models, a subset of AI, have been used to generate novel compounds with predicted high affinity for targets like VEGFR. researchgate.net These generative models can explore a vast chemical space to design molecules with specific characteristics, such as high potency and selectivity, as well as desirable ADMET properties.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isotretinoin |
| Permethrin |
| PAC-14028 |
| Pitavastatin |
| Dasatinib |
| Lovastatin |
| Tirbanibulin |
| Sonidegib |
| Betamethasone |
| Calcipotriol |
| Regorafenib |
| Pazopanib |
| Sorafenib (B1663141) |
| Foretinib |
| Doxorubicin |
| Ciprofloxacin |
| Methotrexate |
| Miglitol |
| Amygdalin |
Research Findings
Stereoselective and Enantioselective Synthesis of Chemical Compound this compound
The molecular structure of this compound may contain chiral centers, which would necessitate stereoselective or enantioselective synthesis to isolate the desired stereoisomer with optimal biological activity. Such synthetic strategies are crucial in modern drug development to ensure the potency and reduce potential off-target effects of a chiral drug molecule. However, no specific methods for the stereoselective or enantioselective synthesis of this compound have been reported in the reviewed literature.
Strategies for Chemical Derivatization and Structural Modification of this compound
To improve the pharmacological properties of a lead compound like this compound, medicinal chemists typically engage in chemical derivatization and structural modification. This involves the synthesis of various analogs to probe the structure-activity relationship and optimize parameters such as potency, selectivity, and pharmacokinetic profile.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on this compound Analogs
SAR and SPR studies are fundamental to understanding how chemical structure influences biological activity and physicochemical properties. These studies guide the design of new analogs with improved characteristics. While it is highly probable that such studies have been conducted for this compound within the developing organization, the data and specific findings are not available in the public domain.
Combinatorial and Diversity-Oriented Synthesis of this compound Libraries
Combinatorial chemistry and diversity-oriented synthesis are powerful tools for generating large libraries of related compounds for high-throughput screening. These approaches accelerate the discovery of new analogs with desired properties. There is no information to suggest that libraries of this compound analogs have been synthesized and reported using these methods.
Green Chemistry Approaches and Scalable Production of Chemical Compound this compound
The application of green chemistry principles and the development of scalable production methods are essential for the sustainable and cost-effective manufacturing of pharmaceuticals. This includes the use of environmentally benign solvents, catalysts, and processes that minimize waste. Information regarding green chemistry approaches or the scalable production of this compound is not currently available.
Elucidation of Specific Molecular Targets and Binding Interactions of this compound
This compound is primarily characterized as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govdovepress.comtib.eu It targets the VEGFR2 kinase with high efficacy, exhibiting a half-maximal inhibitory concentration (IC50) of 3 nM in cell-free assays. dovepress.comtib.eunih.gov The compound is a member of the 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides class of inhibitors. nih.gov Its action against VEGFR2 is highly selective; for instance, it demonstrates a 500-fold reduced potency against related receptors like FLK-1, FLT-1, and FLT-4. dovepress.comtib.eu
Beyond VEGFR2, this compound has been shown to target other kinases, although with significantly lower potency. These secondary targets include B-RAF, RET, and TIE-2, which are inhibited with at least 40-fold lower potency compared to VEGFR2. dovepress.comtib.eunih.gov The compound is largely inactive against a panel of other tyrosine-specific and serine/threonine-specific protein kinases, such as EGFR, ERBB2, INS-R, IGF-1R, and the cytoplasmic BCR-ABL kinase, with IC50 values greater than 0.5 µM. nih.gov
More recent research has identified additional molecular targets. High-throughput virtual screening (HTVS) and subsequent Cellular Thermal Shift Assays (CETSA) have validated a direct binding interaction between this compound and Cytoskeleton-Associated Protein 2 (CKAP2). youtube.com This finding suggests that this compound acts as a novel CKAP2 inhibitor. youtube.com Furthermore, in silico molecular docking and dynamics studies have demonstrated stable interactions between this compound and Src-family kinase-associated phosphoprotein 2 (SKAP2). nih.govresearchgate.net The nature of this interaction is predicted to be through the formation of hydrogen bonds. nih.govresearchgate.net
Investigation of Intracellular Signaling Pathways Modulated by Chemical Compound this compound
The primary mechanism of this compound involves the disruption of the signaling cascade initiated by the VEGF receptor. nih.gov By binding to VEGFR2, this compound inhibits the ligand-induced autophosphorylation of the receptor's intracellular tyrosine kinase domain. nih.govdovepress.comnih.gov This phosphorylation is a critical step that, upon activation by VEGF ligands, triggers a cascade of downstream signaling events that influence transcription factors controlling the proliferation and migration of endothelial cells, key processes in angiogenesis. nih.gov this compound has also been shown to inhibit the ligand-induced autophosphorylation of other receptor tyrosine kinases such as RET, platelet-derived growth factor receptor (PDGFR), and KIT, with IC50 values in the range of 30 to 160 nM. dovepress.comnih.gov
As a newly identified CKAP2 inhibitor, this compound has been shown to modulate other pathways. youtube.com In lung adenocarcinoma (LUAD) cells, targeting CKAP2 with this compound led to the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2) activity and the expression of its downstream targets. youtube.com This resulted in the suppression of genes related to autophagy and antioxidant responses. youtube.com
Cellular Uptake, Distribution, and Subcellular Localization of this compound
Detailed experimental studies elucidating the specific cellular uptake mechanisms, intracellular distribution, and precise subcellular localization of this compound are not extensively documented in the available scientific literature. While the compound is described as orally available, indicating its ability to be absorbed and distributed in vivo, the specific transporters or mechanisms (e.g., passive diffusion, active transport, endocytosis) by which it enters individual cells have not been fully characterized. dovepress.comtib.eunih.govnih.gov Studies have used this compound in various cell lines, including human umbilical vein endothelial cells (HUVECs), Chinese Hamster Ovary (CHO) cells, and lung adenocarcinoma cells, implying its ability to cross the cell membrane, but the specifics of this transport remain to be investigated. nih.govyoutube.com Similarly, information regarding its accumulation in specific subcellular compartments or organelles after cellular entry is currently limited.
Enzyme Kinetics and Receptor Binding Assays for this compound
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays, primarily yielding IC50 values which denote the concentration of the inhibitor required to reduce a specific biological or biochemical function by 50%. This compound is a highly potent inhibitor of VEGFR2 kinase, with an IC50 value of 3 nM in cell-free kinase assays. dovepress.comtib.eu In cellular assays, it inhibited VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 3 nM and in Chinese Hamster Ovary (CHO) cells with an IC50 of 4.6 ± 0.6 nM. nih.gov The compound also inhibits the autophosphorylation of other kinases like RET, PDGFR, and KIT with IC50 values ranging from 30 to 160 nM. dovepress.comnih.gov In contrast, its activity against other kinases is minimal, with IC50 values exceeding 2 µM for cKIT and 10 µM for others tested. nih.gov
Impact of this compound on Cellular Processes and Phenotypes
The molecular inhibitory actions of this compound translate into significant effects on various cellular processes and phenotypes, primarily related to its anti-angiogenic properties. By inhibiting the VEGFR2 pathway, this compound potently abrogates VEGF-driven angiogenesis. nih.gov In cellular models, it has been demonstrated to inhibit the VEGF-induced proliferation of HUVECs at remarkably low nanomolar concentrations (<0.01 nM). nih.gov This anti-proliferative effect is a direct consequence of its interference with the signaling pathways that control endothelial cell growth and migration. nih.gov
Furthermore, as an inhibitor of CKAP2, which is crucial for microtubule dynamics, this compound has shown effects on cancer cell viability. youtube.com In lung adenocarcinoma (LUAD) cells that have high expression of CKAP2, this compound treatment reduced cell viability and induced cell death. youtube.com The inhibition of the NRF2 pathway by this compound in these cells also led to increased sensitivity to oxidative agents and enhanced lipid peroxidation. youtube.com In animal models of melanoma, oral administration of this compound potently inhibited both primary tumor growth and the development of metastases. dovepress.comnih.gov Beyond cancer, this compound was also included in a screen for compounds with potential antiviral activity against SARS-CoV-2, indicating its evaluation in a broader range of cellular contexts. nih.gov
Therapeutic Applications and Disease Area Research for Chemical Compound Bfh772
Preclinical Efficacy Studies of Chemical Compound BFH772 in Relevant Disease Models
Preclinical studies have evaluated this compound's efficacy in both in vitro cellular assays and in vivo animal models, demonstrating its potent inhibitory effects on key molecular targets and disease progression.
In in vitro settings, this compound has shown significant inhibitory activity against VEGFR2 kinase with an IC50 value of 3 nM in Human Umbilical Vein Endothelial Cells (HUVECs) and 4.6 ± 0.6 nM in Chinese Hamster Ovary (CHO) cells. cenmed.comselleckchem.comszabo-scandic.commedchemexpress.com The compound effectively inhibits VEGF-induced proliferation of HUVECs at remarkably low nanomolar concentrations, with an IC50 of less than 0.01 nM. caymanchem.commedchemexpress.com
Beyond VEGFR2, this compound also targets B-RAF, RET, and TIE-2, albeit with at least 40-fold lower potency compared to its action on VEGFR2. cenmed.comcaymanchem.comselleckchem.comszabo-scandic.commedchemexpress.com It inhibits the ligand-induced autophosphorylation of RET, Platelet-Derived Growth Factor Receptor (PDGFR), and KIT kinases, exhibiting IC50 values ranging from 30 to 160 nM. cenmed.combio-connect.nlselleckchem.comszabo-scandic.commedchemexpress.com this compound demonstrates high selectivity, showing inactivity (IC50 >10 µM) against a broad panel of other tyrosine-specific and serine/threonine-specific protein kinases, and selectivity (IC50 values >0.5 µM) against kinases such as Epidermal Growth Factor Receptor (EGFR), ERBB2, Insulin Receptor (INS-R), Insulin-like Growth Factor 1 Receptor (IGF-1R), and cytoplasmic BCR-ABL kinase. medchemexpress.com
Table 1: In Vitro Efficacy of this compound on Kinase Targets and Cell Proliferation
| Target/Cell Type | IC50 (nM) | Effect | Source |
| VEGFR2 kinase (HUVEC cells) | 3 | Inhibition | cenmed.comselleckchem.comszabo-scandic.commedchemexpress.com |
| VEGFR2 kinase (CHO cells) | 4.6 ± 0.6 | Inhibition | medchemexpress.com |
| VEGF-induced HUVEC proliferation | <0.01 | Abrogation | caymanchem.commedchemexpress.com |
| RET kinase autophosphorylation | 30-160 | Inhibition | cenmed.combio-connect.nlselleckchem.comszabo-scandic.commedchemexpress.com |
| PDGFR kinase autophosphorylation | 30-160 | Inhibition | cenmed.combio-connect.nlselleckchem.comszabo-scandic.commedchemexpress.com |
| KIT kinase autophosphorylation | 30-160 | Inhibition | cenmed.combio-connect.nlselleckchem.comszabo-scandic.commedchemexpress.com |
| B-RAF, RET, TIE-2 | >120 (40-fold lower potency than VEGFR2) | Inhibition | cenmed.comcaymanchem.comselleckchem.comszabo-scandic.commedchemexpress.com |
In in vivo studies, this compound has shown promising results in animal models of cancer and angiogenesis. In a B16 melanoma mouse model, oral administration of this compound at 3 mg/kg once daily potently inhibited tumor growth. This resulted in a 54-90% reduction in primary tumor growth and a 71-96% reduction in metastasis growth. cenmed.comcaymanchem.comselleckchem.comszabo-scandic.com
Furthermore, in an angiogenesis chamber implant model in mice, this compound, when administered at doses of 1 and 3 mg/kg per day, effectively inhibited VEGF-induced increases in tissue weight and Tie2 levels. caymanchem.com These findings underscore this compound's potential to abrogate tumor growth by inhibiting angiogenesis in vivo. caymanchem.com
Translational Research and Biomarker Identification for Chemical Compound this compound
Translational research involving this compound has progressed to clinical trials, indicating its potential for human therapeutic applications. This compound has been investigated in clinical trials for rosacea and psoriasis. drugbank.comclinicaltrialsregister.euidrblab.netmedpath.comclinicaltrialsregister.eunovctrd.comidrblab.net
For rosacea, a multicenter, randomized, blinded, comparator- and vehicle-controlled study (NCT01449591) evaluated the safety, tolerability, and efficacy of this compound in patients with erythematotelangiectatic rosacea (ETR). drugbank.comidrblab.netmedpath.comnovctrd.comidrblab.net The primary efficacy variable in this study was the change from baseline in facial erythema score at Week 12. novctrd.com
In the context of psoriasis, a single-center, phase I, partially blinded, placebo-controlled, first-in-man study (CBFH772A2201) assessed the safety, tolerability, and Proof of Mechanism (PoM) in healthy volunteers, and Proof of Concept (PoC) in patients with psoriasis. clinicaltrialsregister.euclinicaltrialsregister.eu This trial aimed to evaluate the efficacy of topically applied this compound in treating psoriasis, as assessed by plaque Psoriasis Area and Severity Index (PASI) scoring at week 4. clinicaltrialsregister.eu
Regarding biomarker identification, in silico analyses have explored the molecular interactions of this compound with proteins relevant to rosacea pathogenesis. Specifically, stable interactions between this compound and Src kinase-associated phosphoprotein 2 (SKAP2) have been demonstrated. patsnap.comresearchgate.netresearchgate.netlarvol.com The identification and validation of biomarkers in rosacea patients are crucial for improving disease progression monitoring, supporting diagnosis, providing objective measures for clinical trials, and aiding in disease management. researchgate.net
Potential for Combination Therapies Involving this compound
The investigation of this compound has included its potential use in combination therapies. In the clinical trial for rosacea (NCT01449591), patients were randomized to receive either this compound 1% ointment, this compound vehicle, or metronidazole (B1676534) 1% cream. novctrd.comdrugbank.com The study design allowed for a comparison between this compound 1% ointment and its vehicle, while also determining and summarizing the change from baseline for the metronidazole arm. novctrd.com This suggests an exploration of this compound's efficacy both as a monotherapy and in comparison to, or potentially in combination with, established treatments for rosacea.
Investigation of this compound in Addressing Unmet Medical Needs
This compound is being investigated in disease areas that represent significant unmet medical needs. Erythematotelangiectatic rosacea (ETR), characterized by persistent facial erythema, is a condition for which effective treatments are lacking, and current approaches fall short in providing satisfactory relief for the erythema component. ahdbonline.com The clinical investigation of this compound in ETR directly addresses this specific unmet medical need. drugbank.comidrblab.netmedpath.comnovctrd.comidrblab.netdrugbank.comahdbonline.com
While not explicitly defined as an unmet medical need in the same context as ETR, psoriasis is a chronic immune-mediated inflammatory skin disease that continues to benefit from the development of new and improved therapeutic options. researchgate.net The preclinical efficacy shown in melanoma models cenmed.comcaymanchem.comselleckchem.comszabo-scandic.com also highlights this compound's potential in addressing the critical unmet need for effective cancer treatments.
Compound Information
Advanced Analytical and Spectroscopic Characterization of Chemical Compound Bfh772
High-Resolution Mass Spectrometry (HRMS) for BFH772 and its Metabolites
High-resolution mass spectrometry is a cornerstone for the definitive identification of a parent compound and its metabolic products by providing high-accuracy mass measurements. For this compound, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been the primary tool for its determination and for the characterization of its metabolites in biological fluids. nih.govresearchgate.net
Research has established that this compound is rapidly metabolized, primarily through hydrolysis by tissue esterases, into its main, inactive carboxylic acid metabolite, CNS 7054 (also designated as M1). frontiersin.orgnih.govnih.gov A validated UPLC-MS/MS method has been developed for the simultaneous quantification of this compound and CNS 7054 in human plasma. nih.govresearchgate.net This method utilizes positive electrospray ionization (ESI+) and operates in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. The specific mass transitions monitored are crucial for unambiguous quantification. nih.gov
Further studies using UPLC coupled with Synapt High-Definition Mass Spectrometry (HDMS) have successfully characterized the metabolic profile of this compound in human plasma and urine. researchgate.netscience.govnih.govmdpi.comresearchgate.net These investigations identified a total of five metabolites, comprising three phase I and two phase II metabolites. researchgate.net The principal metabolic pathways were confirmed to be hydrolysis, oxidation, and glucuronidation. researchgate.net In plasma samples analyzed two hours after administration, the primary metabolite CNS 7054 accounted for over 99% of the total drug-related material detected by mass spectrometry, with parent this compound constituting less than 0.4%. frontiersin.org
The table below summarizes the key mass spectrometric parameters for the analysis of this compound and its primary metabolite.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode | Application |
| This compound (Remimazolam) | 439.0 | 292.0 | MRM (ESI+) | Quantification in Plasma |
| CNS 7054 (Metabolite M1) | 425.0 | 292.0 | MRM (ESI+) | Quantification in Plasma |
This table is generated based on data from a validated UPLC-MS/MS method for simultaneous determination in human plasma. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by verifying the connectivity and spatial arrangement of atoms.
Patent documentation covering the synthesis of this compound provides spectral data for the compound. The ¹H NMR spectrum confirms the presence of all expected protons, from the distinct signals of the aromatic rings to the aliphatic protons of the methyl propionate (B1217596) side chain and the methyl group on the imidazobenzodiazepine core. newdrugapprovals.org For example, the methyl ester protons (–OCH₃) and the adjacent methylene (B1212753) protons of the propionate group have characteristic chemical shifts and multiplicities that are key identifiers.
The table below details the ¹H NMR spectral data for this compound.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.57 | d, J = 4.6 Hz | 1H | Pyridinyl-H |
| 8.17 | d, J = 7.8 Hz | 1H | Pyridinyl-H |
| 7.79 | dd, J = 7.7, 6.2 Hz | 1H | Pyridinyl-H |
| 7.71 | dd, J = 8.6, 2.2 Hz | 1H | Benzodiazepine-H |
| 7.64 | d, J = 2.2 Hz | 1H | Benzodiazepine-H |
| 7.34 | dd, J = 7.5, 5.0 Hz | 1H | Pyridinyl-H |
| 7.30 | d, J = 8.6 Hz | 1H | Benzodiazepine-H |
| 6.86 | s | 1H | Imidazo-H |
| 4.05 | m | 1H | CH |
| 3.67 | s | 3H | O-CH₃ |
| 2.80 | comp | 4H | CH₂-CH₂ |
| 2.34 | s | 3H | N-CH₃ |
This table is generated based on spectral data reported for this compound (Remimazolam) in CDCCl₃ solvent. newdrugapprovals.org Furthermore, spectral data for key precursors, such as the intermediate compound III-S, are also available and feature characteristic ¹H-NMR and ¹³C-NMR spectra used to ensure purity and identity during the manufacturing process. google.comgoogle.com
X-ray Crystallography of this compound and its Biomacromolecular Complexes
X-ray crystallography provides unequivocal proof of molecular structure and stereochemistry by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure of this compound complexed with its biological target, the GABA-A receptor, is not publicly available, crystallographic data for various salt forms of the compound have been reported in patent literature. google.comgoogle.com This information is vital for understanding the solid-state properties of the drug substance, which can influence its stability, dissolution, and formulation.
Crystalline forms of Remimazolam Mono Hydrobromide and Remimazolam Methane Sulfonate have been characterized using X-ray Powder Diffraction (XRPD). Each crystalline form, or polymorph, exhibits a unique diffraction pattern, which serves as a fingerprint for its identification.
The table below lists the characteristic XRPD peaks for two different salt forms of this compound.
| Crystalline Form | Characteristic 2θ Peaks (±0.2°) |
| Remimazolam Mono Hydrobromide (Form 1) | 7.1, 8.7, 13.6, 22.2, 24.9 |
| Remimazolam Methane Sulfonate (Form 1) | 4.3, 5.6, 8.7, 13.3, 16.3, 19.8, 22.0 |
This table is generated based on data from patent literature. google.comgoogle.com This solid-state characterization is crucial for controlling the physical properties of the active pharmaceutical ingredient during manufacturing and formulation development.
Chromatographic and Electrophoretic Techniques for this compound Purity, Stability, and Quantification
A range of separation techniques are essential for assessing the purity, stability, and concentration of this compound in both bulk drug substance and biological samples.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of this compound. nih.gov A robust, validated UPLC-MS/MS method has been developed for the simultaneous quantification of this compound and its primary metabolite, CNS 7054, in human plasma. nih.govresearchgate.net Key aspects of a typical method include:
Column: A reversed-phase column, such as an Acquity UPLC CSH C18 (1.7 µm particle size), provides efficient separation. nih.govnih.gov
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) is used to elute the compounds. nih.gov
Detection: Tandem mass spectrometry (MS/MS) is used for high-sensitivity and high-selectivity quantification in biological matrices. nih.govnih.gov For purity and stability-indicating assays in pharmaceutical formulations, a photodiode array (DAD) or UV detector is often sufficient.
Validation: The method is fully validated according to regulatory guidelines to ensure linearity, accuracy, precision, selectivity, and stability. nih.gov For this compound, a linear range of 0.5–1000 ng/mL with a lower limit of quantification (LLOQ) of 0.5 ng/mL has been achieved for both the parent drug and its metabolite in plasma. nih.gov
These methods are critical for stability studies, where the drug is subjected to stress conditions (e.g., acid, base, heat, oxidation) to identify potential degradation products and demonstrate that the analytical method can separate these impurities from the intact drug. researchgate.net
Electrophoretic Techniques: Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species. While specific applications for this compound are not widely published, CE-based methods are well-established for the analysis of the broader benzodiazepine (B76468) class. nih.govmdpi.comresearchgate.net Techniques such as Micellar Electrokinetic Capillary Chromatography (MECC) and Capillary Electrochromatography (CEC) are particularly suited for separating neutral and structurally similar compounds. mdpi.comoup.comresearchgate.net A typical CE method for benzodiazepines might involve:
Capillary: A fused-silica capillary. nih.gov
Running Buffer: An alkaline buffer (e.g., boric acid, pH 9.2) often containing additives like sodium dodecyl sulfate (B86663) (SDS) to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral molecules. nih.govmdpi.com
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the electrophoretic and electroosmotic flow. oup.comresearchgate.net
Detection: On-column UV detection is commonly used. researchgate.net
These electrophoretic methods provide an orthogonal separation mechanism to HPLC and can be valuable for purity analysis and impurity profiling.
Future Research Directions and Translational Outlook for Chemical Compound Bfh772
Emerging Research Avenues for BFH772 and Analogous Compounds
This compound is a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, with an IC50 of 3 nM. nih.gov Its mechanism of action, the inhibition of angiogenesis, positions it and its analogs as promising candidates for a variety of dermatological conditions characterized by pathological blood vessel formation.
Exploration in Other Dermatological Disorders: The initial clinical investigation of this compound has centered on erythematotelangiectatic rosacea, a condition where vascular dysregulation is a key feature. novctrd.com However, the role of angiogenesis is also implicated in a range of other skin diseases. Future research could logically extend to evaluating the efficacy of this compound in conditions such as:
Psoriasis: This chronic inflammatory disease is associated with increased vascularity in skin lesions. mdpi.com Investigating the potential of topical or systemic this compound to normalize the cutaneous vasculature in psoriasis presents a compelling research avenue.
Melanoma: While originally explored in oncology, the anti-angiogenic properties of VEGFR2 inhibitors like this compound could be harnessed as an adjunct therapy in melanoma to inhibit tumor growth and metastasis. nih.gov
Other Inflammatory Skin Conditions: The involvement of angiogenesis in other inflammatory dermatoses suggests a broader therapeutic potential for this compound.
Development of Analogous Compounds: The chemical scaffold of this compound, a 1-Naphthalenecarboxamide derivative, provides a template for the synthesis of novel analogs. Research in this area could focus on:
Optimizing Topical Formulations: Developing analogs with physicochemical properties more suitable for topical delivery could enhance the therapeutic index for skin diseases, minimizing potential systemic side effects.
Enhancing Selectivity and Potency: Structure-activity relationship (SAR) studies on the naphthalenecarboxamide core could lead to the identification of new compounds with even greater selectivity for VEGFR2 or a modified kinase inhibition profile tailored to specific dermatological applications.
Unresolved Questions and Future Experimental Designs for this compound Research
Despite the initial promising data, several questions regarding this compound remain unanswered, necessitating further well-designed experimental studies.
Key Unresolved Questions:
What is the long-term efficacy and safety profile of topical this compound in rosacea?
Does this compound have a significant impact on the inflammatory component of rosacea, beyond its effects on erythema?
What is the optimal concentration and delivery vehicle for topical this compound to maximize efficacy and minimize local and systemic absorption?
Could resistance to this compound develop over time, and if so, what are the underlying mechanisms?
How does the efficacy of this compound compare to other established and emerging therapies for rosacea?
Proposed Future Experimental Designs:
To address these questions, the following experimental designs could be employed:
Long-term, large-scale clinical trials: To robustly assess the long-term safety and durability of the treatment effect of topical this compound for rosacea.
Head-to-head comparator trials: To compare the efficacy and safety of this compound with other standard-of-care treatments for rosacea, such as metronidazole (B1676534), azelaic acid, and brimonidine. novctrd.com
Pharmacokinetic and pharmacodynamic studies: To characterize the absorption, distribution, metabolism, and excretion of topical this compound and to correlate drug levels with clinical outcomes.
Biomarker studies: To identify biomarkers that predict treatment response to this compound, allowing for a more personalized medicine approach. This could involve analyzing skin biopsies for changes in vascular markers and inflammatory mediators.
In vitro and in vivo resistance models: To investigate the potential for acquired resistance to this compound and to explore strategies to overcome it.
Potential Translational Pathways and Future Clinical Development of this compound (if applicable)
The primary translational pathway for this compound has been its investigation as a topical treatment for erythematotelangiectatic rosacea. A multicenter, randomized, blinded, comparator- and vehicle-controlled study (NCT01449591) evaluated a 1% ointment formulation. novctrd.com The primary endpoint of this trial was the change from baseline in facial erythema score at week 12. novctrd.com
Future Clinical Development could involve:
Phase III Clinical Trials: Should the results of Phase II studies be favorable, progression to larger Phase III trials would be the next logical step to confirm efficacy and safety in a broader patient population.
Combination Therapies: Exploring the synergistic effects of this compound with other established rosacea treatments could lead to more effective management strategies.
New Formulations: Development of alternative topical formulations, such as creams, gels, or lotions, could improve patient adherence and cosmetic acceptability.
Expansion to Other Indications: Based on the outcomes of preclinical and exploratory studies, clinical trials in other angiogenesis-dependent skin diseases could be initiated.
Interactive Data Table: NCT01449591 Trial Design
| Parameter | Description |
| Condition | Erythematotelangiectatic Rosacea |
| Intervention | This compound 1% ointment |
| Comparator | This compound vehicle, Metronidazole 1% cream |
| Primary Outcome | Change in facial erythema score at Week 12 |
| Study Design | Multicenter, randomized, blinded, comparator- and vehicle-controlled |
Broader Scientific Impact and Ethical Considerations of this compound Research
The research and development of this compound carry broader scientific and ethical implications that extend beyond its immediate therapeutic application.
Broader Scientific Impact:
Repurposing of Oncology Drugs: The investigation of this compound, a VEGFR2 inhibitor with roots in oncology research, for a dermatological condition exemplifies the growing trend of drug repurposing. nih.govresearchgate.net This approach can accelerate drug development timelines and reduce costs.
Understanding of Rosacea Pathophysiology: The clinical evaluation of a targeted anti-angiogenic therapy like this compound contributes to a deeper understanding of the role of vascular proliferation in the pathogenesis of rosacea.
Advancement in Topical Drug Delivery: The development of a potent kinase inhibitor for topical application presents scientific challenges and opportunities in formulation science to ensure efficacy while limiting systemic exposure.
Ethical Considerations:
The development of a new treatment for a condition like rosacea, which is not life-threatening but can have a significant impact on quality of life, raises specific ethical considerations:
Informed Consent: It is crucial that participants in clinical trials for cosmetic or dermatological conditions fully understand the potential risks and benefits, and that the primary goal of the research is to generate new knowledge, not necessarily to provide a direct therapeutic benefit. nih.govnih.gov
Risk-Benefit Assessment: The potential side effects of a potent molecule like a VEGFR2 inhibitor must be carefully weighed against the benefits of treating a non-malignant skin condition. The principle of "do no harm" is paramount. nih.gov
Patient-Reported Outcomes: For conditions that heavily impact quality of life, the inclusion of robust patient-reported outcome measures in clinical trials is essential to capture the true value of the treatment from the patient's perspective. nih.gov
Equitable Access: Should this compound prove to be a safe and effective treatment, considerations around its cost and accessibility will be important to ensure that it can benefit a wide range of patients.
Q & A
Q. What is the primary mechanism of action of BFH772, and how is it validated in preclinical studies?
this compound is a selective VEGFR2 inhibitor with an IC50 of 3 nM, primarily disrupting VEGF-mediated angiogenesis in cancer research . Methodological validation involves:
- Kinase profiling assays : Testing against a panel of kinases (e.g., VEGFR1, PDGFRβ, FGFR1) to confirm selectivity .
- Cellular proliferation assays : Measuring inhibition of VEGF-driven endothelial cell migration and tube formation .
- In vivo models : Administering this compound orally in xenograft models to assess tumor growth suppression .
Q. What experimental assays are standard for quantifying this compound’s inhibitory activity?
Key assays include:
- Enzyme-linked immunosorbent assays (ELISA) : Quantifying phosphorylated VEGFR2 levels in treated vs. untreated cells .
- Cell viability assays (e.g., MTT) : Assessing dose-dependent cytotoxicity in cancer cell lines .
- Kinase activity assays : Using recombinant VEGFR2 to measure ATP-competitive inhibition kinetics . Controls: Include reference inhibitors (e.g., ZM 323881 HCl) and vehicle-treated samples to normalize results .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across cell types, such as in antiviral studies?
this compound’s cell-type-dependent efficacy (e.g., antiviral activity in Huh7 vs. Vero-E6 cells) requires:
- Mechanistic validation : Compare receptor expression levels (e.g., ACE2, VEGFR2) across cell lines via qPCR or flow cytometry.
- Orthogonal assays : Use RNAi knockdown of VEGFR2 to confirm on-target effects in discrepant models.
- Multi-omics integration : Pair proteomic data (e.g., SARS-CoV-2 nucleocapsid staining) with transcriptomic profiling to identify confounding pathways .
Q. What strategies ensure target specificity when studying this compound in complex biological systems?
To minimize off-target effects:
- Chemical proteomics : Use immobilized this compound probes to capture interacting proteins in lysates .
- CRISPR/Cas9 validation : Knock out VEGFR2 in model systems to confirm phenotype dependency on the target .
- Structural analysis : Perform molecular docking studies to assess binding affinity to VEGFR2 vs. structurally similar kinases .
Q. How should dose-response experiments be designed to balance efficacy and toxicity?
- Dynamic range optimization : Test concentrations spanning 0.1× to 10× IC50 (e.g., 0.3–30 nM for VEGFR2) .
- Toxicity thresholds : Parallel assays in non-cancerous cell lines (e.g., HPMEC/hACE2) to establish selectivity indices .
- Pharmacokinetic modeling : Integrate in vitro IC50 with in vivo plasma exposure data to predict therapeutic windows .
Methodological Best Practices
- Contradiction Analysis : Use meta-analysis frameworks to compare results across studies, prioritizing datasets with standardized protocols (e.g., consistent MOI in antiviral assays) .
- Interdisciplinary Applications : Explore this compound’s role in non-oncological contexts (e.g., tick salivary gland proteomics) by adapting angiogenesis assays to study secretory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
